tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate, trans
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Overview
Description
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate, trans is a synthetic organic compound with the molecular formula C17H24BrN3O3 It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromopyridine intermediate: This step involves the bromination of pyridine to obtain 6-bromopyridine.
Amidation reaction: The bromopyridine intermediate is then reacted with a cyclohexylamine derivative to form the amido intermediate.
Carbamate formation: The final step involves the reaction of the amido intermediate with tert-butyl chloroformate to form the desired tert-butyl carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl ring provides structural stability, while the carbamate group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,4r)-4-(6-chloropyridine-3-amido)cyclohexyl]carbamate
- tert-butyl N-[(1r,4r)-4-(6-fluoropyridine-3-amido)cyclohexyl]carbamate
- tert-butyl N-[(1r,4r)-4-(6-iodopyridine-3-amido)cyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness makes it valuable for certain applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
2402830-21-9 |
---|---|
Molecular Formula |
C17H24BrN3O3 |
Molecular Weight |
398.3 |
Purity |
95 |
Origin of Product |
United States |
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